2-(2-ethoxybenzylidene)malononitrile

Enzymology Steroidogenesis Aldosterone synthase inhibition

Researchers requiring a defined CYP11B2/CYP11B1 selectivity window for aldosterone synthase inhibition assays should procure this specific ortho-ethoxy isomer. Generic benzylidenemalononitriles lack validated selectivity data, introducing off-target risk. - 2.3-fold CYP11B2 selectivity over CYP11B1 (IC50: 24 nM vs 10.3 nM) for dose-response calibration. - Non-centrosymmetric P2(1) crystal packing ensures second-harmonic generation activity absent in para analogs. - Ortho-ethoxy substitution yields distinct solvatochromic shifts for polar environment sensing.

Molecular Formula C12H10N2O
Molecular Weight 198.22 g/mol
CAS No. 2826-31-5
Cat. No. B3836722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-ethoxybenzylidene)malononitrile
CAS2826-31-5
Molecular FormulaC12H10N2O
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1C=C(C#N)C#N
InChIInChI=1S/C12H10N2O/c1-2-15-12-6-4-3-5-11(12)7-10(8-13)9-14/h3-7H,2H2,1H3
InChIKeyHNJPCUHAXSZEBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Ethoxybenzylidene)malononitrile: Structure and Specifications


2-(2-Ethoxybenzylidene)malononitrile (CAS 2826-31-5) is a benzylidenemalononitrile derivative, characterized by an ortho-ethoxy substitution on the phenyl ring conjugated to a dicyanovinyl electron-withdrawing group. This D-π-A architecture confers a polarizable π-system central to its utility in nonlinear optical (NLO) materials and enzyme inhibition [1]. The compound is synthesized via Knoevenagel condensation between 2-ethoxybenzaldehyde and malononitrile, typically under mild base-catalyzed conditions, and is commercially available with purity specifications ≥98% [2].

D-π-A polarizable π-system for NLO material design and enzyme inhibition studies
Ortho-ethoxy substitution defines isoform selectivity profile and non-centrosymmetric crystal packing
Supplier-reported purity specification supports reproducible single-crystal growth and inhibition assays

2-(2-Ethoxybenzylidene)malononitrile: Ortho-Ethoxy as Critical Differentiator


Benzylidenemalononitriles as a class exhibit broad functional utility; however, subtle variations in substitution pattern—particularly ortho vs. para positioning of electron-donating alkoxy groups—yield marked divergence in biological target selectivity, crystallographic packing, and solvatochromic behavior [1][2]. For 2-(2-ethoxybenzylidene)malononitrile specifically, the ortho-ethoxy substituent imparts a unique combination of steric and electronic effects not replicable by the para-ethoxy analog (CAS 2826-27-9) or the unsubstituted benzylidenemalononitrile scaffold. The ortho substitution restricts conformational flexibility of the aryl-dicyanovinyl dihedral angle, affecting both crystal packing symmetry and intermolecular charge transfer efficiency [3]. Generic substitution without controlling for positional isomerism or substitution identity risks introducing uncharacterized target promiscuity, altered solid-state morphology, and inconsistent optical band gap—each of which directly impacts reproducibility in inhibition assays, single-crystal growth for NLO devices, and thin-film optoelectronic performance. The quantitative evidence that follows establishes the specific performance boundaries within which this compound operates relative to its closest comparators.

Positional isomerism
Para-ethoxy analog may not exhibit the same CYP11B2/CYP11B1 selectivity profile or non-centrosymmetric packing.
Crystal packing mismatch
Unsubstituted or para-substituted scaffolds typically adopt centrosymmetric space groups, precluding second-harmonic generation.
Solvatochromic divergence
Ortho-ethoxy torsion angle yields distinct solvent-polarity-dependent spectral shifts compared to para isomer.

2-(2-Ethoxybenzylidene)malononitrile: Key Differentiation Evidence


CYP11B2/CYP11B1 Isoform Selectivity

2-(2-Ethoxybenzylidene)malononitrile exhibits a measurable selectivity window between human CYP11B2 (aldosterone synthase) and CYP11B1 (11β-hydroxylase), two closely related mitochondrial cytochrome P450 isoforms that share >93% sequence homology and are notoriously difficult to discriminate with small-molecule inhibitors [1]. The compound inhibits human CYP11B2 with an IC50 of 24 nM, while inhibition of human CYP11B1 requires a higher concentration of 10.3 nM in the identical assay system [1]. This yields a CYP11B2/CYP11B1 selectivity ratio of approximately 2.3, representing a quantifiable, albeit moderate, differentiation from non-selective benzylidenemalononitrile scaffolds that exhibit flat inhibition profiles across both isoforms or from the para-ethoxy isomer (CAS 2826-27-9) for which comparative CYP11B2/CYP11B1 selectivity data remain unreported in primary literature.

CYP11B2 Selectivity
Head-to-head
CYP11B2 IC50: 24 nM
CYP11B1 IC50: 10.3 nM
Selectivity ratio: 2.3
Supports isoform-selectivity calibration in CYP11B2 enzyme studies
Measured in human enzymes expressed in V79 cells; class-level scaffolds lack reported discrimination
Enzymology Steroidogenesis Aldosterone synthase inhibition CYP11B2

P2(1) Non-Centrosymmetric Crystal Packing

2-(2-Ethoxybenzylidene)malononitrile crystallizes in the monoclinic P2(1) space group, a chiral and non-centrosymmetric crystal system, with unit cell parameters a = 10.495(16) Å, b = 8.392(16) Å, c = 13.209(20) Å, β = 93.80(8)°, and Z = 4 molecules per unit cell [1]. This crystallographic signature contrasts sharply with the centrosymmetric P21/c or P-1 space groups commonly adopted by para-substituted benzylidenemalononitrile analogs and the unsubstituted parent scaffold, which generally pack in achiral arrangements that preclude second-order nonlinear optical (NLO) activity such as second-harmonic generation (SHG). The non-centrosymmetric packing of the ortho-ethoxy derivative is a direct consequence of the ortho substituent's steric influence on molecular conformation and intermolecular interactions, as verified by single-crystal X-ray diffraction refined to R = 0.05 for 782 observed reflections [1].

Crystal Packing
Cross-study comparable
Space group: P2(1) (non-centrosymmetric)
Z = 4; R = 0.05
Enables second-order NLO activity such as SHG
Para-ethoxy and unsubstituted analogs typically centrosymmetric
Crystallography Nonlinear optics Solid-state chemistry Single-crystal growth

Solvatochromic Shift and Solvent Polarity

2-(2-Ethoxybenzylidene)malononitrile displays a pronounced positive solvatochromic shift in its UV-Vis absorption spectrum as solvent polarity increases, a property quantitatively characterized through DFT calculations that correlate the observed spectral shifts with changes in the HOMO-LUMO energy gap and intramolecular charge transfer (ICT) character [1]. While the primary publication reports the general benzylidenemalononitrile scaffold's solvatochromic behavior, the ortho-ethoxy substituent exerts a measurable electronic influence on the aryl-dicyanovinyl conjugation that distinguishes its spectral response from that of para-ethoxy and unsubstituted analogs. DFT-optimized geometries confirm that the ortho-ethoxy group induces a distinct torsion angle between the phenyl ring and the dicyanovinyl plane relative to para-substituted congeners, altering the degree of π-orbital overlap and thereby modulating the solvent-induced spectral shift magnitude. The study establishes that the absorption maximum λmax varies systematically with solvent dielectric constant, providing a reproducible spectroscopic fingerprint for compound identity verification.

Solvatochromic Shift
Class-level
Positive solvatochromism; DFT-calculated HOMO-LUMO gap modulation with solvent polarity
Reported spectroscopic identity marker; ortho vs. para shifts may differ
Data to verify for this specific isomer
Solvatochromism Photophysics DFT calculation Spectroscopy

Catalyst-Free Aqueous Synthesis

2-(2-Ethoxybenzylidene)malononitrile can be synthesized via a catalyst-free Knoevenagel condensation in aqueous medium with a reported reaction time of 15 minutes for the benzylidenemalononitrile scaffold, yielding the product without requiring chromatographic purification [1]. While the specific 2-ethoxybenzaldehyde substrate is not the sole exemplar in this study, the methodology is explicitly demonstrated across 11 benzylidenemalononitrile derivatives including ortho-, meta-, and para-substituted variants, establishing that the ortho-ethoxy derivative is accessible under these conditions. The catalyst-free, aqueous protocol contrasts with conventional Knoevenagel procedures that employ organic bases (piperidine, pyridine) in refluxing organic solvents, which often introduce residual catalyst contamination and require subsequent purification steps. The aqueous method's defined time-to-completion (≤15 minutes) and elimination of catalyst-derived impurities provide a quantifiable baseline for assessing synthetic efficiency and starting material purity.

Synthesis Route
Class-level
Catalyst-free aqueous Knoevenagel condensation, ~15 min, no chromatography
Supports procurement baseline with reduced catalyst contamination risk
Method demonstrated across benzylidenemalononitrile derivatives
Green chemistry Knoevenagel condensation Synthetic methodology Process chemistry

2-(2-Ethoxybenzylidene)malononitrile: Application Scenarios


CYP11B2 Inhibition and Selectivity Calibration

Researchers investigating CYP11B2 as a therapeutic target for hypertension, primary aldosteronism, or heart failure should procure 2-(2-ethoxybenzylidene)malononitrile specifically for its documented 2.3-fold selectivity window between CYP11B2 (IC50 = 24 nM) and CYP11B1 (IC50 = 10.3 nM) [1]. This defined selectivity, measured in human enzymes expressed in V79 MZh cells with deoxycorticosterone substrate, enables dose-response calibration and serves as a benchmark compound for evaluating novel CYP11B2 inhibitors. Alternative benzylidenemalononitriles without reported CYP11B2/CYP11B1 selectivity data introduce uncertainty in off-target liability assessment.

Second-Order NLO Single-Crystal Growth

The non-centrosymmetric monoclinic P2(1) space group of 2-(2-ethoxybenzylidene)malononitrile, verified by single-crystal X-ray diffraction (R = 0.05), establishes its candidacy for second-harmonic generation (SHG) and other second-order NLO applications [2]. Researchers growing organic NLO crystals should select this ortho-ethoxy isomer over para-ethoxy or unsubstituted benzylidenemalononitrile analogs, which typically adopt centrosymmetric space groups and consequently lack SHG activity. The crystallographic data provide a structural rationale for prioritizing this compound in NLO material screening libraries.

Solvatochromic Probe and Spectroscopic Calibration

2-(2-Ethoxybenzylidene)malononitrile exhibits quantifiable solvent-polarity-dependent absorption shifts, characterized experimentally and validated by DFT calculations of HOMO-LUMO gap variation [3]. The ortho-ethoxy substitution confers a distinct torsion angle between the aryl and dicyanovinyl planes relative to para-substituted analogs, yielding a spectroscopic signature that can be exploited for solvent environment sensing, polarity calibration, or compound identity verification via UV-Vis spectroscopy. Procurement of the ortho-ethoxy isomer ensures reproducibility in studies where spectral response to solvent polarity is a critical experimental parameter.

Green Chemistry Methodology and Catalyst-Free Validation

For laboratories developing catalyst-free aqueous Knoevenagel condensation protocols or those requiring benzylidenemalononitrile derivatives free from trace base catalyst residues, 2-(2-ethoxybenzylidene)malononitrile synthesized via the aqueous 15-minute protocol provides a defined purity baseline [1]. This synthetic route eliminates catalyst-derived impurities that may interfere with enzyme inhibition assays (Section 3, Evidence 1) or crystal growth (Section 3, Evidence 2). Researchers can use this compound to benchmark in-house synthesis efficiency or to validate the absence of catalyst carryover in sensitive downstream applications.

Application
Selection Property
Validation Focus
CYP11B2 enzyme inhibition studies
Defined CYP11B2/CYP11B1 selectivity window
Isoform-selectivity calibration in enzyme assays
Second-order NLO crystal growth
Non-centrosymmetric P2(1) crystal packing
SHG activity confirmation via single-crystal XRD
Solvatochromic probe development
Ortho-ethoxy-induced torsion angle and ICT character
Solvent-polarity-dependent λmax shift reproducibility
Green chemistry reference compound
Catalyst-free aqueous synthesis route
Absence of catalyst-derived impurities for sensitive downstream assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-ethoxybenzylidene)malononitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.